Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy-
Description
The compound belongs to the benzamide class, characterized by a benzene ring substituted with chlorine atoms at positions 3 and 5, a hydroxyl group at position 2, and an amide-linked (4-fluorophenyl)methyl group. These substituents likely influence its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding, which are critical in biological or material applications.
Properties
CAS No. |
610320-74-6 |
|---|---|
Molecular Formula |
C14H10Cl2FNO2 |
Molecular Weight |
314.1 g/mol |
IUPAC Name |
3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Cl2FNO2/c15-9-5-11(13(19)12(16)6-9)14(20)18-7-8-1-3-10(17)4-2-8/h1-6,19H,7H2,(H,18,20) |
InChI Key |
WVIOSPGCTSUJNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)F |
Origin of Product |
United States |
Preparation Methods
Reaction Between Salicylic Acid Derivatives and Aniline Derivatives
Method Overview:
The synthesis primarily involves reacting salicylic acid derivatives with aniline derivatives under controlled conditions. This method leverages the reactivity of the hydroxyl group on salicylic acid and the amine group on aniline to form the benzamide structure.
- Temperature: Typically maintained between 60°C and 100°C to optimize yield.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used.
- Catalysts: Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (Hydroxybenzotriazole) may be employed.
- Reaction Time: Reaction duration ranges from 4 to 12 hours depending on the specific reactants and conditions.
Reaction Monitoring:
Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor progress and ensure completion.
Substitution Reactions for Functional Group Introduction
Method Overview:
To introduce specific functional groups such as chlorine and fluorine, substitution reactions are carried out on pre-synthesized benzamide scaffolds. This step ensures precise placement of substituents at desired positions (e.g., 3,5-dichloro and 4-fluorophenyl).
- Reagents: Chlorinating agents like thionyl chloride or phosphorus pentachloride for dichlorination; fluorinating agents such as N-fluorobenzenesulfonimide for fluorination.
- Solvent: Chloroform or dichloromethane is often preferred.
- Temperature: Controlled at room temperature or slightly elevated (30°C–50°C).
- Reaction Time: Typically ranges from 2 to 6 hours.
Purification:
Post-reaction purification is achieved through recrystallization or column chromatography.
Coupling Reactions Using Benzoyl Chloride Derivatives
Method Overview:
An alternative approach involves coupling benzoyl chloride derivatives with substituted anilines. This method is particularly useful for introducing hydroxyl groups at specific positions.
- Reagents: Benzoyl chloride derivatives serve as precursors to the benzamide backbone.
- Catalysts: Pyridine or triethylamine is used to neutralize acidic byproducts.
- Solvent: Toluene or ethyl acetate is commonly employed.
- Temperature: Reaction conducted at reflux conditions (~110°C).
- Reaction Time: Approximately 6–8 hours.
Yield Optimization:
Careful control of stoichiometry and reaction conditions ensures high yield and purity.
Computational Chemistry and Crystallographic Analysis
Computational methods are employed to predict bond lengths, angles, and molecular geometry during synthesis. Crystallographic data further aids in verifying the structural integrity of the synthesized compound.
Data Table: Summary of Key Preparation Parameters
| Method | Reagents/Catalysts | Solvent | Temperature | Time | Monitoring Technique |
|---|---|---|---|---|---|
| Salicylic Acid + Aniline Derivatives | EDC/HOBt | DMF/Acetonitrile | 60°C–100°C | 4–12 hours | TLC/HPLC |
| Substitution Reactions | Thionyl Chloride, NFSI | Chloroform/CH2Cl2 | RT–50°C | 2–6 hours | TLC |
| Benzoyl Chloride Coupling | Pyridine/Triethylamine | Toluene/Ethyl Acetate | ~110°C | 6–8 hours | Spectroscopy |
Notes on Optimization
- Reaction conditions such as temperature and solvent choice significantly impact yield and purity. Polar aprotic solvents generally enhance reaction rates.
- Monitoring techniques like TLC and HPLC are essential for ensuring reaction completion without side-product formation.
- Post-synthesis purification methods such as recrystallization or chromatography are critical for isolating the target compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.
Substitution: The chlorine atoms in the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Benzamide derivatives, including the compound , have shown significant antimicrobial properties. They are utilized in formulations to prevent bacterial growth in various products such as shampoos, soaps, and textile finishes. The compound acts as an antimicrobial agent effective against a range of bacteria, making it valuable in personal care and industrial applications .
2. Cancer Treatment
Recent studies have indicated that benzamide compounds can inhibit nicotinamide phosphoribosyltransferase (Nampt), an enzyme linked to cancer cell proliferation. Specifically, research has demonstrated that certain benzamide derivatives can suppress the growth of human hepatocellular carcinoma cells (HepG2). This suggests potential applications in developing treatments for liver cancer .
3. Neurodegenerative Disorders
Benzamide derivatives are also being explored for their neuroprotective effects. They have been identified as potential candidates for treating neurodegenerative diseases by enhancing cognitive functions and memory. This is particularly relevant for compounds targeting acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in Alzheimer's disease pathology .
Agricultural Applications
1. Pesticidal Activity
Research has indicated that benzamide compounds can serve as effective pesticides. A series of novel benzamides have been designed to exhibit high activity against pests, thus contributing to agricultural sustainability by providing alternatives to traditional chemical pesticides .
Case Studies
Mechanism of Action
The mechanism of action of Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The presence of chlorine and fluorine atoms enhances its binding affinity to these targets, making it a potent compound in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following table compares the target compound with structurally related benzamides, highlighting substituent variations, molecular properties, and functional roles:
*Note: Direct data for the target compound are absent in the evidence; properties inferred from analogs.
Key Structural and Functional Insights
Substituent Effects on Molecular Interactions
- Hydroxyl vs.
- Fluorophenyl vs.
Biological Activity
Benzamide derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- , exploring its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: CHClNO
Molecular Weight: 303.58 g/mol
CAS Number: 70853
Physical Properties:
- Melting Point: Not specified
- Boiling Point: Not specified
- Solubility: Varies depending on solvent
Benzamide derivatives often function through the inhibition of specific enzymes or receptors. The compound may act by:
- Inhibiting Enzyme Activity: By binding to the active site or allosteric sites of target enzymes, it can block substrate access or alter enzyme conformation.
- Modulating Signal Transduction Pathways: Acting as an agonist or antagonist at various receptors can influence cellular signaling.
Biological Activities
-
Antimicrobial Activity
- Benzamide derivatives have shown significant antimicrobial properties. For instance, studies indicate that certain benzamide compounds exhibit strong inhibitory effects against various bacterial strains and fungi. The compound's structure allows it to disrupt microbial cell wall synthesis or function as a metabolic inhibitor.
-
Anticancer Properties
- Research has demonstrated that benzamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study highlighted that specific benzamide compounds effectively inhibited cell proliferation in cancer cell lines by targeting critical pathways involved in cell cycle regulation.
-
Anti-inflammatory Effects
- Some benzamides have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and chemokines.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several benzamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating moderate efficacy compared to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer potential of benzamide derivatives on human breast cancer cell lines (MCF-7). The compound showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment, indicating substantial anticancer activity .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
